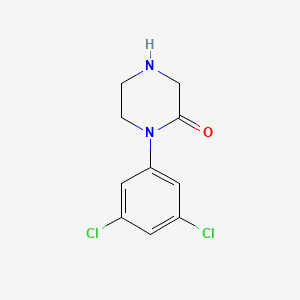

1-(3,5-Dichloro-phenyl)-piperazin-2-one

Description

Properties

Molecular Formula |

C10H10Cl2N2O |

|---|---|

Molecular Weight |

245.10 g/mol |

IUPAC Name |

1-(3,5-dichlorophenyl)piperazin-2-one |

InChI |

InChI=1S/C10H10Cl2N2O/c11-7-3-8(12)5-9(4-7)14-2-1-13-6-10(14)15/h3-5,13H,1-2,6H2 |

InChI Key |

TUTSGRHJTZRXRH-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=O)CN1)C2=CC(=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dichloro-phenyl)-piperazin-2-one typically involves the reaction of 3,5-dichloroaniline with piperazine under specific conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and optimized reaction conditions ensures consistency and cost-effectiveness in industrial production .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichloro-phenyl)-piperazin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding quinones or other oxidized derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperazinone derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichloro-phenyl)-piperazin-2-one involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and chemical profiles of 1-(3,5-Dichloro-phenyl)-piperazin-2-one can be contextualized against the following analogs:

Key Insights:

Piperazinone vs. Piperazine: The ketone group in piperazinone derivatives introduces rigidity and alters electron density, which may explain the superior cytotoxicity of this compound over non-ketone analogs like 1,4-bis(3-chlorophenyl)piperazine .

Substituent Effects : The addition of functional groups (e.g., guanidine in compound 7g) significantly boosts activity, suggesting that terminal electron-rich moieties synergize with the dichlorophenyl core .

Research Findings and Mechanistic Implications

- Cytotoxicity : Derivatives of this compound exhibit selective toxicity toward cancer cells (e.g., HT-29 and A549) over healthy MRC-5 fibroblasts, indicating a therapeutic window .

- Structural Bioisosterism: Modifications mimicking tipifarnib (a known anticancer agent) enhance cytotoxicity, implying shared mechanistic pathways such as farnesyltransferase inhibition .

Q & A

Synthesis and Purification Optimization

Q: How can researchers optimize the synthesis of 1-(3,5-Dichloro-phenyl)-piperazin-2-one to improve yield and purity? A: Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent polarity) and purification methods. Flash chromatography using silica gel with gradients of polar/non-polar solvents (e.g., 1:2 PE–Et₂O) can enhance purity, as demonstrated in analogous piperazin-2-one syntheses . High-resolution mass spectrometry (HRMS) and IR spectroscopy (e.g., C=O stretch at ~1650 cm⁻¹) are critical for validating compound identity and purity .

Advanced Structural Elucidation

Q: What crystallographic methods are recommended for resolving the molecular structure of this compound? A: Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement, SHELXS/SHELXD for solution) is optimal. High-resolution data (e.g., R-factor <0.05) and low-temperature measurements (e.g., 113 K) improve accuracy. This approach was validated for structurally similar piperazine derivatives, enabling precise bond-length and torsion-angle analysis .

Analytical Method Development

Q: Which mass spectrometry parameters are critical for identifying this compound in complex matrices? A: Electrospray ionization (ESI) in positive-ion mode with high-resolution settings (e.g., <0.01 Da mass error) ensures reliable identification. Compare observed m/z (e.g., 451.13339 for [C₂₆H₂₄Cl₂N₂O + H]⁺) to calculated exact masses . Calibration with internal standards (e.g., sodium formate clusters) enhances reproducibility.

Addressing Data Contradictions

Q: How should researchers resolve discrepancies in spectroscopic data for novel piperazin-2-one derivatives? A: Cross-validate using complementary techniques:

- NMR : Compare proton environments to reference compounds.

- X-ray crystallography : Confirm bond geometries.

- Statistical analysis : Apply principal component analysis (PCA) to identify outlier data. Iterative refinement and replication of experiments mitigate inconsistencies .

Biological Activity Profiling

Q: What in vitro assays are suitable for evaluating the pharmacological potential of this compound? A: Piperazine derivatives often exhibit antifungal, antibacterial, or CNS activity. Prioritize assays such as:

- Receptor binding : Dopamine D2 or serotonin 5-HT1A receptors.

- Enzyme inhibition : Cytochrome P450 isoforms.

- Cytotoxicity : MTT assays against cancer cell lines. Reference structurally related compounds with known bioactivity .

Spectroscopic Differentiation

Q: How can IR spectroscopy distinguish this compound from analogs? A: Key IR bands include:

- 1652 cm⁻¹ : C=O stretch of the piperazin-2-one ring.

- 1589 cm⁻¹ : Aromatic C-Cl vibrations.

- 1154 cm⁻¹ : C-N stretching. Compare spectral fingerprints to reference libraries for unambiguous identification .

Computational Modeling Integration

Q: What computational methods predict the reactivity and physicochemical properties of this compound? A: Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps). Quantitative structure-activity relationship (QSAR) models correlate logP (e.g., 2.66) and pKa (e.g., 17.5) with bioavailability. Molecular docking predicts ligand-receptor interactions .

Environmental Safety Protocols

Q: What protocols ensure safe disposal of this compound in laboratory settings? A: Follow EPA guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.